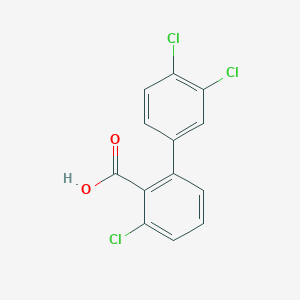
3-(3,5-Dichlorophenyl)-2-methoxybenzoic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,5-Dichlorophenyl)-2-methoxybenzoic acid (3,5-DCP-2MBA) is an organic compound with a molecular formula of C11H8Cl2O3. This compound has a wide range of applications in the scientific research field, including synthesis, biochemical and physiological effects, and more.
Wissenschaftliche Forschungsanwendungen
3-(3,5-Dichlorophenyl)-2-methoxybenzoic acid, 95% has a variety of applications in the scientific research field. It is used as a reagent in organic synthesis and as a starting material for the synthesis of other compounds. It is also used as a biomarker for the detection of certain diseases, such as cancer and Alzheimer’s disease. Additionally, it is used as a model compound for the study of the toxicity of environmental pollutants and for the development of new drugs.
Wirkmechanismus
The mechanism of action of 3-(3,5-Dichlorophenyl)-2-methoxybenzoic acid, 95% is still not fully understood. However, it is believed that this compound may act as an antioxidant, scavenging free radicals and preventing oxidative damage. Additionally, it may act as an anti-inflammatory agent, inhibiting the release of pro-inflammatory mediators. It is also believed that this compound may act as an inhibitor of certain enzymes, such as cyclooxygenase and lipoxygenase.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(3,5-Dichlorophenyl)-2-methoxybenzoic acid, 95% have been studied in various cell and animal models. Studies have shown that this compound may have anti-cancer, anti-inflammatory, and antioxidant activities. Additionally, it has been shown to inhibit the growth of certain bacteria, such as Escherichia coli and Staphylococcus aureus. It has also been shown to reduce the levels of certain pro-inflammatory mediators, such as interleukin-1β and tumor necrosis factor-α.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-(3,5-Dichlorophenyl)-2-methoxybenzoic acid, 95% for lab experiments include its low cost and its availability in a variety of forms, such as powder, solution, and solid. Additionally, it is relatively easy to synthesize and it has a wide range of applications in the scientific research field. The main limitation of using this compound for lab experiments is that its mechanism of action is still not fully understood.
Zukünftige Richtungen
The future research directions for 3-(3,5-Dichlorophenyl)-2-methoxybenzoic acid, 95% include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential applications in the medical field. Additionally, further research is needed to determine the optimal conditions for its synthesis and to develop methods for its efficient and safe use in the laboratory. Furthermore, research is needed to explore the potential for this compound to be used as a therapeutic agent for the treatment of certain diseases.
Synthesemethoden
3-(3,5-Dichlorophenyl)-2-methoxybenzoic acid, 95% can be synthesized through a four-step reaction. The first step involves the reaction of 2-methoxybenzoic acid and 3,5-dichlorophenol, which yields 3-(3,5-dichlorophenyl)-2-methoxybenzoic acid. The second step involves the reaction of the product from the first step and sulfuric acid, which yields 3-(3,5-dichlorophenyl)-2-methoxybenzene sulfonic acid. The third step involves the reaction of the product from the second step and sodium hydroxide, which yields 3-(3,5-dichlorophenyl)-2-methoxybenzene-1-sulfonate sodium salt. The fourth and final step involves the reaction of the product from the third step and sulfuric acid, which yields 3-(3,5-dichlorophenyl)-2-methoxybenzoic acid.
Eigenschaften
IUPAC Name |
3-(3,5-dichlorophenyl)-2-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O3/c1-19-13-11(3-2-4-12(13)14(17)18)8-5-9(15)7-10(16)6-8/h2-7H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKQBDAZNCJSAMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1C(=O)O)C2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90691284 |
Source


|
| Record name | 3',5'-Dichloro-2-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90691284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261914-38-8 |
Source


|
| Record name | 3',5'-Dichloro-2-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90691284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














